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Compound of Interest

Compound Name: Sulfo-Cy5-N3

Cat. No.: B15554278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Sulfo-Cy5-N3, a water-soluble,

far-red fluorescent azide dye, in flow cytometry applications. The protocols outlined below

leverage copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click

chemistry, to specifically label and detect alkyne-modified biomolecules in a cellular context.

Introduction
Sulfo-Cy5-N3 is an ideal fluorescent probe for flow cytometry due to its high water solubility,

which minimizes aggregation and non-specific binding, and its emission in the far-red spectrum

(excitation/emission maxima ~646/662 nm).[1] This spectral region is advantageous as it

reduces interference from cellular autofluorescence, leading to an improved signal-to-noise

ratio.[2] The azide group on Sulfo-Cy5-N3 allows for its covalent attachment to alkyne-

containing molecules via a highly specific and efficient click reaction. This enables the sensitive

detection of a wide range of biological processes, such as DNA replication (using EdU

incorporation), post-translational modifications, or the tracking of labeled molecules.
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Property Value Reference

Excitation Maximum (Ex) ~646 nm [1][2]

Emission Maximum (Em) ~662 nm [1][2]

Molecular Weight ~833 g/mol

Solubility Water, DMSO, DMF

Recommended Reagent Concentrations for Click
Chemistry Reaction

Reagent Stock Concentration Final Concentration

Sulfo-Cy5-N3 1-10 mM in DMSO 1-10 µM

Copper (II) Sulfate (CuSO₄) 10-100 mM in H₂O 0.1-1 mM

Reducing Agent (e.g., Sodium

Ascorbate)
100-500 mM in H₂O 1-5 mM

Copper Ligand (e.g., TBTA) 1-10 mM in DMSO 10-100 µM

Note: Optimal concentrations may vary depending on the cell type and experimental conditions

and should be determined empirically.

Experimental Protocols
Protocol 1: Detection of Proliferating Cells using EdU
and Sulfo-Cy5-N3
This protocol describes the labeling of newly synthesized DNA with 5-ethynyl-2'-deoxyuridine

(EdU) and subsequent detection with Sulfo-Cy5-N3 via a click reaction for flow cytometric

analysis.

Materials:

Cells of interest
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Complete cell culture medium

EdU (5-ethynyl-2'-deoxyuridine)

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer)

Sulfo-Cy5-N3

Copper (II) Sulfate (CuSO₄)

Sodium Ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

FACS tubes

Procedure:

EdU Labeling of Cells:

Culture cells to the desired density.

Add EdU to the cell culture medium at a final concentration of 10 µM.

Incubate for a period appropriate for the cell type and experimental question (e.g., 2 hours

for actively dividing cells).

Cell Harvesting and Fixation:

Harvest cells and wash once with 3 mL of 1% BSA in PBS.

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
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Resuspend the cell pellet in 100 µL of fixative and incubate for 15 minutes at room

temperature, protected from light.[3]

Permeabilization:

Wash the fixed cells once with 3 mL of 1% BSA in PBS.

Resuspend the cell pellet in 100 µL of a saponin-based permeabilization and wash

reagent.[3]

Click Reaction:

Prepare the Click-iT® reaction cocktail immediately before use. For each sample, mix the

following in order:

PBS

Copper (II) Sulfate (CuSO₄) to a final concentration of 1 mM.

Sulfo-Cy5-N3 to a final concentration of 5 µM.

Sodium Ascorbate to a final concentration of 5 mM.

Add 0.5 mL of the reaction cocktail to each tube.

Incubate for 30 minutes at room temperature, protected from light.[3][4]

Washing and Staining for other markers (Optional):

Wash the cells once with 3 mL of a saponin-based permeabilization and wash reagent.[3]

If performing co-staining for surface or intracellular markers, resuspend the cells in the

appropriate buffer and add antibodies. Incubate as per the antibody manufacturer's

protocol.

Final Resuspension and Data Acquisition:

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
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Analyze the samples on a flow cytometer equipped with a laser capable of exciting the

Cy5 dye (e.g., 633 nm or 640 nm laser) and the appropriate emission filter.

Mandatory Visualization

Cell Preparation Staining Protocol Analysis

1. Cell Culture 2. EdU Labeling 3. Harvesting 4. Fixation 5. Permeabilization 6. Click Reaction with Sulfo-Cy5-N3 7. Washing 8. Flow Cytometry Analysis

Click to download full resolution via product page

Caption: Workflow for detecting cell proliferation using EdU and Sulfo-Cy5-N3.

Click Chemistry Labeling

Alkyne-modified Biomolecule
(e.g., EdU-labeled DNA)

Covalently Labeled Biomolecule
(Fluorescent)

 Cycloaddition

Sulfo-Cy5-N3 (Azide) Cu(I) Catalyst

Click to download full resolution via product page

Caption: Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).
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Problem Possible Cause Suggested Solution

Weak or no signal
Suboptimal click reaction

conditions.

Titrate concentrations of

CuSO₄ and sodium ascorbate.

Ensure the sodium ascorbate

solution is freshly prepared.

Low level of alkyne

incorporation.

Increase the concentration of

the alkyne-containing molecule

(e.g., EdU) or the incubation

time.

Inefficient permeabilization.

Try a different permeabilization

agent (e.g., Triton™ X-100) or

optimize the incubation time.

For intracellular targets, ensure

the permeabilization is

sufficient for antibody access.

Degraded Sulfo-Cy5-N3.

Store the dye protected from

light and moisture. Prepare

fresh working solutions.

High background
Non-specific binding of the

dye.

Increase the number of wash

steps after the click reaction.[5]

Include a blocking agent like

BSA in the wash and staining

buffers.

Excess unreacted dye.

Ensure thorough washing after

the click reaction. Consider

using a copper-chelating agent

in the wash buffer if residual

copper is a concern.

Cell clumps.

Filter the cell suspension

through a nylon mesh before

analysis to remove

aggregates.[5]
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High cell death
Cytotoxicity of the click

reaction components.

Minimize the incubation time

for the click reaction. Ensure

the final concentration of

copper is not excessively high.

Wash cells thoroughly after the

reaction.

Harsh fixation or

permeabilization.

Use a milder fixative or

permeabilization agent.

Perform these steps on ice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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